[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate
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Overview
Description
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are derived from docosanoic acid (behenic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate typically involves esterification reactions. The primary synthetic route includes the reaction of docosanoic acid with glycerol derivatives under acidic or basic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or by using catalysts such as p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants to temperatures between 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: The compound is investigated for its potential role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Glycerol tristearate: Another ester compound with similar properties but derived from stearic acid.
Glycerol tripalmitate: Similar in structure but derived from palmitic acid.
Uniqueness
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate is unique due to its longer fatty acid chains, which confer distinct physical and chemical properties. These properties include higher melting points and greater hydrophobicity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93980-64-4 |
---|---|
Molecular Formula |
C94H182O9 |
Molecular Weight |
1456.4 g/mol |
IUPAC Name |
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate |
InChI |
InChI=1S/C94H182O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(95)100-93(101-90(96)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)85-87-99-88-86-94(102-91(97)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)103-92(98)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h93-94H,5-88H2,1-4H3 |
InChI Key |
MQWMHYRGILQUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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